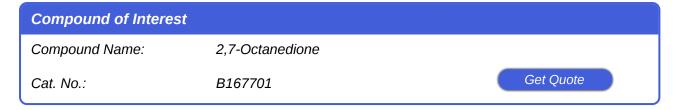


# Spectroscopic Data of 2,7-Octanedione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,7-Octanedione**, a diketone with applications in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **2,7- Octanedione**.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of **2,7-Octanedione** is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,7-Octanedione** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.44	t	4H	H-3, H-6
2.14	S	6H	H-1, H-8
1.59	р	4H	H-4, H-5

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of **2,7-Octanedione**, its <sup>13</sup>C NMR spectrum displays four unique signals.

Table 2: 13C NMR Spectroscopic Data for 2,7-Octanedione

Chemical Shift (δ) ppm	Assignment
209.1	C-2, C-7
43.1	C-3, C-6
29.9	C-1, C-8
23.1	C-4, C-5

# Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,7-Octanedione** is dominated by a strong absorption band characteristic of the carbonyl (C=O) group. Saturated acyclic ketones typically show a strong C=O stretching vibration in the range of 1700-1725 cm<sup>-1</sup>[1].

Table 3: IR Spectroscopic Data for **2,7-Octanedione** 



Wavenumber (cm⁻¹)	Intensity	Assignment
2942	Strong	C-H stretch (alkane)
1716	Strong	C=O stretch (ketone)
1411	Medium	C-H bend (alkane)
1364	Medium	C-H bend (alkane)
1165	Medium	C-C stretch

## **Mass Spectrometry (MS)**

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2,7-Octanedione** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 2,7-Octanedione

m/z	Relative Intensity (%)	Assignment
142	5	[M] <sup>+</sup> (Molecular Ion)
127	15	[M - CH <sub>3</sub> ] <sup>+</sup>
99	20	[M - C₂H₅O]+
84	10	[M - C4H8O]+
71	30	[CH₃CO(CH₂)₂]+
58	100	[CH3COCH3]+ (McLafferty rearrangement)
43	85	[CH₃CO] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.



### **NMR Spectroscopy**

#### Sample Preparation:

- Approximately 10-20 mg of 2,7-Octanedione was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: Bruker Avance 400 MHz spectrometer.
- ¹H NMR:
  - Frequency: 400 MHz
  - Solvent: CDCl₃
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- 13C NMR:
  - Frequency: 100 MHz
  - Solvent: CDCl₃
  - Reference: CDCl₃ at 77.16 ppm
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

### Infrared (IR) Spectroscopy



#### Sample Preparation:

A drop of neat 2,7-Octanedione liquid was placed between two sodium chloride (NaCl) plates to form a thin film.

#### Instrumentation and Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Method: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16

### **Mass Spectrometry**

#### Sample Preparation:

- A dilute solution of **2,7-Octanedione** in dichloromethane was prepared.
- 1 μL of the solution was injected into the gas chromatograph.

#### Instrumentation and Data Acquisition:

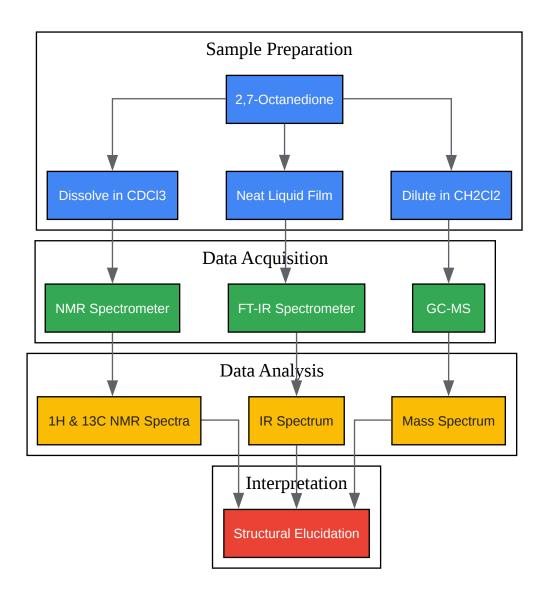
- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μm).
- Inlet Temperature: 250°C.



 Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

# **Mandatory Visualization**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,7-Octanedione**.



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Fig. 1: Spectroscopic analysis workflow for **2,7-Octanedione**.



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### References

- 1. 2,7-Octanedione | 1626-09-1 | Benchchem [benchchem.com]
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